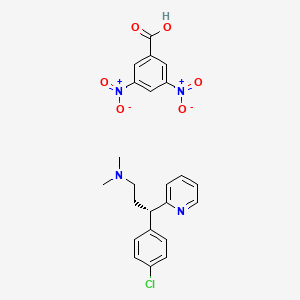
5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C9H6ClF3O2 It is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde typically involves the introduction of the chloro, methoxy, and trifluoromethyl groups onto a benzaldehyde ring. One common method is the Friedel-Crafts acylation followed by subsequent functional group transformations. For instance, starting with a suitable benzaldehyde derivative, the trifluoromethyl group can be introduced using trifluoromethylation reagents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as chlorination, methoxylation, and trifluoromethylation, followed by purification techniques like distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology and Medicine: This compound is explored for its potential biological activities. It may be used in the development of new drugs due to its ability to interact with biological targets. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers, coatings, and other advanced materials .
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
- 2-Chloro-5-(trifluoromethyl)benzaldehyde
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 2-Methoxy-5-(trifluoromethyl)aniline
Comparison: Compared to these similar compounds, 5-Chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde is unique due to the presence of both a methoxy and a chloro group on the benzaldehyde ringFor instance, the methoxy group can influence the compound’s electron density and reactivity, while the chloro group can participate in substitution reactions .
Propiedades
Fórmula molecular |
C9H6ClF3O2 |
|---|---|
Peso molecular |
238.59 g/mol |
Nombre IUPAC |
5-chloro-2-methoxy-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-8-5(4-14)2-6(10)3-7(8)9(11,12)13/h2-4H,1H3 |
Clave InChI |
QDLQUIMPKNUFEJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1C(F)(F)F)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B13450982.png)




![2-[(Prop-2-yn-1-yloxy)methyl]-1,3-thiazole](/img/structure/B13451010.png)



amine hydrochloride](/img/structure/B13451019.png)
![(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13451025.png)


